molecular formula C10H16N2O3 B15252474 (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol

Cat. No.: B15252474
M. Wt: 212.25 g/mol
InChI Key: SOVIZTBNJBCTMH-NXEZZACHSA-N
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Description

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol is a chiral compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring and an oxolane ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Oxolane Ring Formation: The oxolane ring is formed via a cyclization reaction involving a diol and an appropriate leaving group.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the oxolane ring through an ether linkage. This can be achieved using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-2-ol
  • (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}oxolan-3-ol

Uniqueness

(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol is unique due to its specific stereochemistry and the presence of both a pyrazole and an oxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

(3R,4R)-4-(1-propan-2-ylpyrazol-4-yl)oxyoxolan-3-ol

InChI

InChI=1S/C10H16N2O3/c1-7(2)12-4-8(3-11-12)15-10-6-14-5-9(10)13/h3-4,7,9-10,13H,5-6H2,1-2H3/t9-,10-/m1/s1

InChI Key

SOVIZTBNJBCTMH-NXEZZACHSA-N

Isomeric SMILES

CC(C)N1C=C(C=N1)O[C@@H]2COC[C@H]2O

Canonical SMILES

CC(C)N1C=C(C=N1)OC2COCC2O

Origin of Product

United States

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